![molecular formula C11H15ClO4S B13273137 2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B13273137.png)
2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO4S. It is a sulfonyl chloride derivative, characterized by the presence of a benzyloxy group and an ethoxyethane chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride typically involves the reaction of 2-[2-(Benzyloxy)ethoxy]ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
[ \text{C}9\text{H}{12}\text{O}_2 + \text{ClSO}_2\text{OH} \rightarrow \text{C}9\text{H}{11}\text{ClO}_3\text{S} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Base catalysts such as triethylamine
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify amino groups in proteins, leading to changes in protein function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethane-1-sulfonyl chloride: A closely related compound with similar reactivity and applications.
Methanesulfonyl chloride: A simpler sulfonyl chloride derivative used in similar types of reactions.
Benzenesulfonyl chloride: Another sulfonyl chloride compound with a benzene ring, used in organic synthesis.
Uniqueness
2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride is unique due to the presence of both a benzyloxy group and an ethoxyethane chain. This structural feature provides specific reactivity and selectivity in chemical reactions, making it valuable for certain synthetic applications.
Properties
Molecular Formula |
C11H15ClO4S |
|---|---|
Molecular Weight |
278.75 g/mol |
IUPAC Name |
2-(2-phenylmethoxyethoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C11H15ClO4S/c12-17(13,14)9-8-15-6-7-16-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI Key |
GVGZFSNYBWERDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


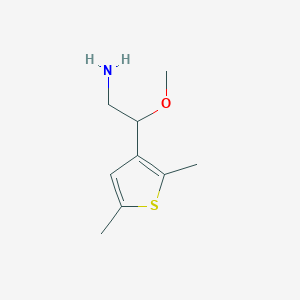
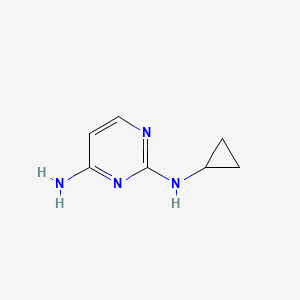
![2-Bromo-4-{[(pentan-3-yl)amino]methyl}phenol](/img/structure/B13273080.png)
![1-Oxa-4-azaspiro[4.7]dodecane](/img/structure/B13273086.png)
![5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B13273089.png)
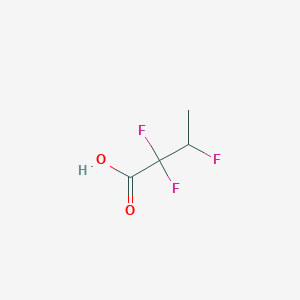
![1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one](/img/structure/B13273106.png)
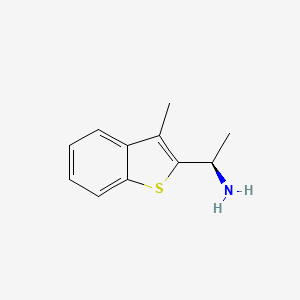
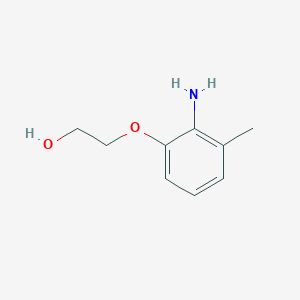
![5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13273128.png)
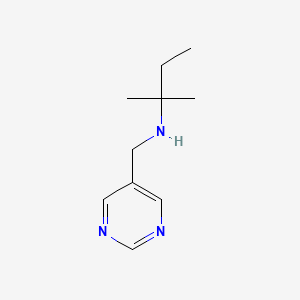
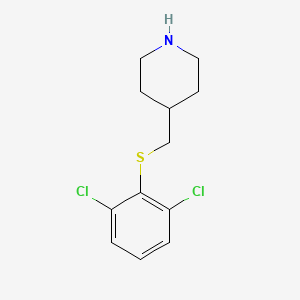
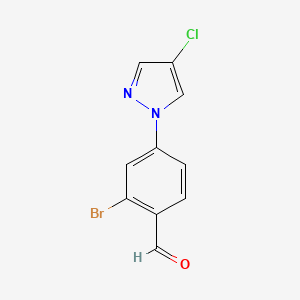
amine](/img/structure/B13273148.png)
